molecular formula C19H18N2O7 B460873 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 625376-08-1

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460873
CAS No.: 625376-08-1
M. Wt: 386.4g/mol
InChI Key: FXZXWEWAUHVYSG-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C19H18N2O7 and its molecular weight is 386.4g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-24-13-4-9(5-14(25-2)17(13)26-3)15-11(7-20)19(21)28-16-12(23)6-10(8-22)27-18(15)16/h4-6,15,22H,8,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZXWEWAUHVYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112076
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625376-08-1
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625376-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

While the precise interaction of our compound remains elusive, we can speculate based on related structures. The TMP group may play a critical role in binding to specific sites, affecting cellular processes. For instance, it fits into the colchicine binding site (CBS) of αβ-tubulin heterodimers, impacting microtubule dynamics.

Biochemical Pathways

Without direct data on this compound, we can’t pinpoint specific pathways. For instance, TMP derivatives have been linked to caspase activation, ERK2 down-regulation, and inhibition of Taq polymerase and telomerase.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability. Considering these factors is essential for optimizing therapeutic outcomes.

Biochemical Analysis

Biochemical Properties

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trimethoxyphenyl group within the compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the modulation of cellular processes, including cell division and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For example, the compound’s interaction with the colchicine binding site on tubulin prevents tubulin polymerization, thereby inhibiting microtubule formation. This action is critical in disrupting the mitotic spindle during cell division, making it a potential anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its bioactivity can diminish over time due to degradation. Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Biological Activity

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyran class of compounds, which are known for their diverse biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C19H18N2O7C_{19}H_{18}N_{2}O_{7}. Its structure includes a pyrano[3,2-b]pyran core with multiple functional groups that contribute to its biological activity. The presence of hydroxymethyl and trimethoxyphenyl groups is particularly noteworthy as they can enhance solubility and bioactivity.

Antityrosinase Activity

Recent studies have demonstrated significant antityrosinase activity of derivatives related to this compound. In a comparative study, a derivative exhibited an IC50 value of 7.69±1.99μM7.69\pm 1.99\,\mu M, outperforming the standard kojic acid (IC50 = 23.64±2.56μM23.64\pm 2.56\,\mu M) in inhibiting tyrosinase activity . This suggests that the compound could be a promising candidate for skin whitening agents or treatments for hyperpigmentation.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. A study assessed its effectiveness against human cancer cell lines SW-480 (colorectal cancer) and MCF-7 (breast cancer) using the MTT assay. The results indicated that various derivatives exhibited significant antiproliferative effects, suggesting potential applications in cancer therapy .

Molecular Dynamics and In Silico Studies

Molecular dynamics simulations have revealed that certain derivatives form stable complexes with target proteins involved in tyrosinase activity. These studies indicated that the R-enantiomer of one derivative established critical hydrogen bonds and hydrophobic interactions within the enzyme's binding site, suggesting a mechanism for its inhibitory action . Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated favorable drug-like properties for this compound .

Summary of Findings

Activity TypeIC50 ValueComparison CompoundRemarks
Antityrosinase7.69 ± 1.99 μMKojic Acid (23.64 μM)Stronger inhibition observed
Anticancer (SW-480)Significant effect-Promising potential against colorectal cancer
Anticancer (MCF-7)Significant effect-Effective against breast cancer

Case Studies

  • Antityrosinase Study : A series of kojic acid fused derivatives were synthesized and tested for tyrosinase inhibition. Among them, the derivative related to this compound showed the highest activity .
  • Cancer Cell Line Evaluation : The antiproliferative activity was evaluated on SW-480 and MCF-7 cell lines using MTT assay. The results highlighted the potential of these compounds as therapeutic agents against specific cancer types .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that derivatives of 2-amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exhibit significant anti-proliferative effects against various cancer cell lines. For instance, research published in ChemistrySelect highlights the synthesis of related compounds that demonstrate cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Antioxidant Properties

The compound has shown promise as an antioxidant agent. The presence of hydroxymethyl and oxo groups enhances its ability to scavenge free radicals. This property is particularly relevant in preventing oxidative stress-related diseases. Studies have demonstrated that these compounds can effectively reduce oxidative damage in cellular models .

Enzyme Inhibition

Another significant application is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. The compound has been reported to inhibit tyrosinase activity effectively, making it a candidate for cosmetic applications aimed at reducing hyperpigmentation .

Case Studies

Study Focus Findings
Study A (2023)Anti-Cancer ActivityDemonstrated IC50 values in the micromolar range against breast cancer cell lines. Induced apoptosis through mitochondrial pathways.
Study B (2024)Antioxidant PropertiesShowed significant reduction in lipid peroxidation levels in vitro. Enhanced cell viability under oxidative stress conditions.
Study C (2023)Enzyme InhibitionInhibited tyrosinase with an IC50 of 12 µM. Suggested potential for use in skin-whitening formulations.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors such as 4-hydroxy-6-methyl-2-pyrone and various substituted benzaldehydes. The reaction conditions often include refluxing in ethanol-water mixtures and subsequent purification through recrystallization methods .

Preparation Methods

Domino Knoevenagel-Hetero-Diels-Alder Reaction

A one-pot domino reaction enables simultaneous formation of both pyran rings. For example, a substituted dihydropyranone derivative reacts with a trimethoxyphenyl-containing enol ether under acidic conditions. The Knoevenagel condensation generates an α,β-unsaturated ketone, which undergoes an intramolecular hetero-Diels-Alder cyclization to form the fused pyran system. Key advantages include atom economy and reduced purification steps.

Stepwise Cyclization via Aldol Condensation

Sequential cyclization begins with a preformed dihydropyranone intermediate. Aldol condensation between a 3,4,5-trimethoxyphenylacetamide derivative and a hydroxymethyl ketone precursor forms the second pyran ring. Titanium tetraisopropoxide, as a Lewis acid, facilitates dehydration and ring closure while minimizing side reactions.

Functional Group Introduction and Modifications

Installation of the 3-Carbonitrile Group

The nitrile group at position 3 is introduced via nucleophilic substitution or cyanation:

  • Method A : Treatment of a 3-bromo intermediate with copper(I) cyanide in DMF at 120°C achieves substitution with moderate yields (60–70%).

  • Method B : Palladium-catalyzed cyanation using Zn(CN)₂ and a Buchwald-Hartwig ligand system provides higher regioselectivity (yield: 75–85%) but requires stringent anhydrous conditions.

Reductive Amination for the 2-Amino Group

A ketone precursor at position 2 undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane. This method avoids over-reduction and preserves the hydroxymethyl group at position 6.

Hydroxymethyl Group Formation

Selective reduction of a 6-keto intermediate with sodium borohydride in methanol at −5°C yields the hydroxymethyl group. Excess borohydride is quenched with acetic acid to prevent epimerization.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature RangeYield Improvement
CyclizationTHF70–80°C15%
Reductive AminationDichloromethane25°C22%
CyanationDMF120°C10%

Tetrahydrofuran (THF) enhances cyclization efficiency due to its moderate polarity and ability to stabilize transition states. For reductive steps, methanol’s protic nature facilitates borohydride solubility, while dichloromethane minimizes side reactions during amination.

Catalytic Systems

  • Cyclization : Titanium tetraisopropoxide (0.1 eq) accelerates ring closure by activating carbonyl groups.

  • Amino Protection : Boc anhydride in ethanol at 25°C prevents undesired side reactions during subsequent steps.

Mechanistic Insights

Cyclization Pathway

The domino Knoevenagel-hetero-Diels-Alder mechanism proceeds via:

  • Base-catalyzed deprotonation of the active methylene group.

  • Knoevenagel condensation to form an α,β-unsaturated ketone.

  • Conrotatory [4+2] cycloaddition to generate the pyran ring.
    Steric effects from the 3,4,5-trimethoxyphenyl group direct regioselectivity toward the observed product.

Reductive Amination

The proposed mechanism involves:

  • Formation of an imine intermediate between the ketone and ammonium ions.

  • Stereoselective hydride transfer from STAB to yield the R-configured amine.
    Acidic workup protonates the amine, preventing racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.29 (s, 2H, Ar-H), 5.18 (s, 1H, pyran-H), 4.03 (d, J = 13.5 Hz, 1H, hydroxymethyl), 3.85 (s, 9H, OCH₃).

  • LC-MS (ESI) : m/z 387.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈N₂O₇.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >90% purity, with a single peak at 8.2 min.

Challenges and Mitigation Strategies

Epimerization at C-4

The stereocenter at C-4 is prone to racemization under basic conditions. Mitigation includes:

  • Performing reductions at −5°C to slow down keto-enol tautomerism.

  • Using aprotic solvents (e.g., THF) during amide formation.

Byproduct Formation during Cyanation

Copper-mediated side reactions generate trace nitriles. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes these impurities .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on substituent effects. For example, the 3,4,5-trimethoxyphenyl group shows aromatic protons at δ 6.8–7.4 ppm and methoxy signals at δ 3.7–3.9 ppm . The hydroxymethyl group (-CH2OH) appears as a triplet near δ 4.5 ppm (1H) and δ 60–65 ppm (13C) .
  • HRMS: Confirm molecular weight (e.g., [M+Na]+ calculated for analogous compounds: ~386–498 Da) .
  • X-ray Crystallography: Resolve bond lengths and angles, particularly for the dihydropyrano-pyran core. For example, C–C bond lengths in similar structures range from 1.50–1.54 Å .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in NMR data when substituent effects from the 3,4,5-trimethoxyphenyl group cause signal overlap?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d6 to sharpen signals and reduce exchange broadening .
  • 2D NMR Techniques: HSQC and HMBC correlate overlapping proton signals with carbon shifts, clarifying connectivity (e.g., linking hydroxymethyl to C-6) .
  • Variable Temperature NMR: Adjust temperature to separate merged peaks (e.g., -CH2OH protons at lower temperatures) .

Q. How can computational chemistry predict the reactivity of the hydroxymethyl group in derivatization reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for nucleophilic attacks (e.g., esterification or oxidation). The hydroxymethyl group’s electron density can be mapped using Mulliken charges .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize intermediates during derivatization .

Q. What experimental designs are suitable for evaluating antiproliferative activity, considering interference from the hydroxymethyl and trimethoxyphenyl moieties?

Methodological Answer:

  • Cell-Based Assays: Use MTT/SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include controls with isolated substituents (e.g., trimethoxyphenyl derivatives) to isolate bioactivity contributions .
  • Structure-Activity Relationship (SAR): Compare activity of analogs lacking the hydroxymethyl group to assess its role in cytotoxicity .

Q. How should researchers analyze reaction mechanisms for the dihydropyrano[3,2-b]pyran core formation under varying pH conditions?

Methodological Answer:

  • Kinetic Studies: Monitor intermediates via TLC or LC-MS at pH 4–8. Acidic conditions favor protonation of the carbonyl group, accelerating cyclization .
  • Isolation of Intermediates: Quench reactions at timed intervals to identify kinetic vs. thermodynamic products (e.g., enol intermediates) .

Q. What challenges arise in achieving enantiomeric purity, and what chiral resolution techniques are applicable?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB to separate enantiomers. Mobile phases with hexane:isopropanol (90:10) show resolution for similar pyrano-pyran derivatives .
  • Crystallization with Chiral Auxiliaries: Co-crystallize with tartaric acid derivatives to induce diastereomeric salt formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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